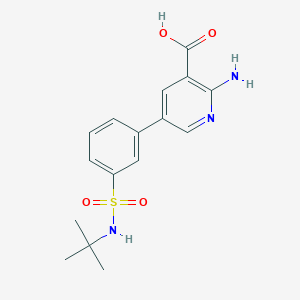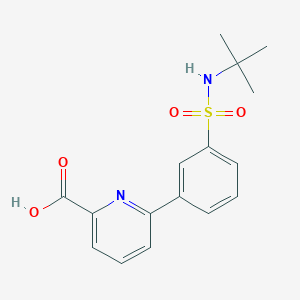
6-(3-t-Butylsulfamoylphenyl)picolinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(3-t-Butylsulfamoylphenyl)picolinic acid (6-TBS) is an organic compound with a molecular formula of C10H14NO3S. It is a colorless to yellowish solid with a melting point of 160-162°C. 6-TBS is a derivative of picolinic acid, which is a naturally occurring carboxylic acid found in plants and fungi. 6-TBS is widely used in the synthesis of pharmaceuticals, agrochemicals, and other compounds. It is also used in the production of medical imaging agents, such as MRI contrast agents.
作用机制
The mechanism of action of 6-(3-t-Butylsulfamoylphenyl)picolinic acid, 95% is not fully understood. However, it is thought to act as a chelating agent, binding to metal ions in the body and preventing them from being absorbed. It is also thought to act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells.
Biochemical and Physiological Effects
6-(3-t-Butylsulfamoylphenyl)picolinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, as well as to reduce inflammation. It has also been shown to reduce the production of reactive oxygen species, as well as to reduce the levels of certain hormones, such as cortisol.
实验室实验的优点和局限性
6-(3-t-Butylsulfamoylphenyl)picolinic acid, 95% has several advantages for laboratory experiments. It is relatively inexpensive and easy to obtain, and it is relatively stable at room temperature. It is also relatively non-toxic, making it safe to use in laboratory experiments. However, it is not very soluble in water, making it difficult to use in some experiments.
未来方向
The future of 6-(3-t-Butylsulfamoylphenyl)picolinic acid, 95% research is wide open. It could be used to develop new drug delivery systems, such as nanocapsules, nanospheres, and liposomes. It could also be used to study the mechanism of action of drugs, such as antifungal agents and antibiotics. It could be used to develop new drugs and to study the effects of drugs on the body. It could also be used to study the biochemical and physiological effects of 6-(3-t-Butylsulfamoylphenyl)picolinic acid, 95% in the body. Additionally, 6-(3-t-Butylsulfamoylphenyl)picolinic acid, 95% could be used to study the effects of oxidative stress on cells, as well as to study the effects of metal ions on cellular processes.
合成方法
6-(3-t-Butylsulfamoylphenyl)picolinic acid, 95% can be synthesized from the reaction of 3-t-butylsulfamoylbenzoic acid and picolinic acid. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, at a temperature of 140-150°C. The reaction is catalyzed by a strong base, such as potassium hydroxide or sodium hydroxide. The reaction is complete in approximately one hour.
科学研究应用
6-(3-t-Butylsulfamoylphenyl)picolinic acid, 95% has been used in numerous scientific research studies. It has been used as a substrate for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and medical imaging agents. It has also been used in the synthesis of drug delivery systems, such as nanocapsules, nanospheres, and liposomes. 6-(3-t-Butylsulfamoylphenyl)picolinic acid, 95% has also been used to study the mechanism of action of drugs, such as antifungal agents and antibiotics.
属性
IUPAC Name |
6-[3-(tert-butylsulfamoyl)phenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-16(2,3)18-23(21,22)12-7-4-6-11(10-12)13-8-5-9-14(17-13)15(19)20/h4-10,18H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMKOMHPJGMNKAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=NC(=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[4-(Pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395288.png)
![6-Hydroxy-5-[4-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395290.png)

![2-Amino-5-[4-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395317.png)
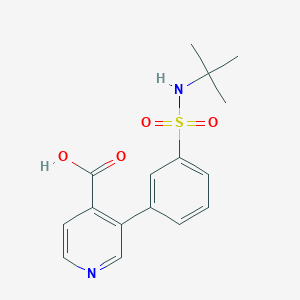
![6-[4-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95%](/img/structure/B6395329.png)

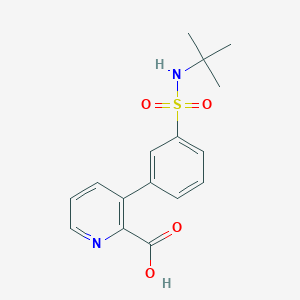
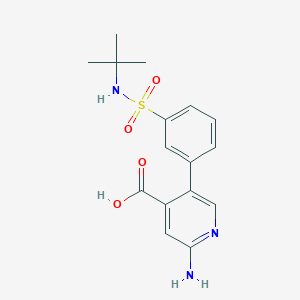
![5-[4-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95%](/img/structure/B6395349.png)

